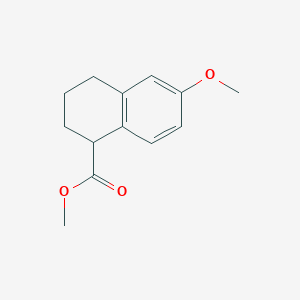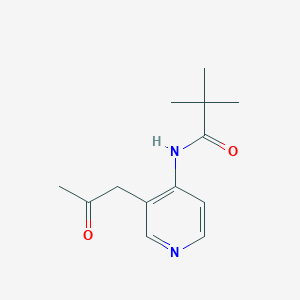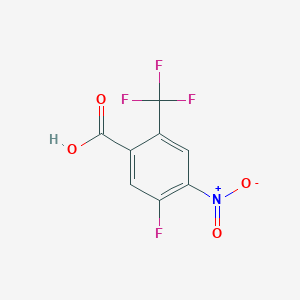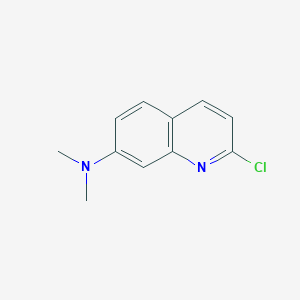![molecular formula C9H9NO2 B3214306 6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylic acid CAS No. 1140239-83-3](/img/structure/B3214306.png)
6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylic acid
Overview
Description
6,7-Dihydro-5H-cyclopenta[b]pyridine-2-carboxylic acid is a heterocyclic compound with significant biological and chemical properties. It is a derivative of cyclopenta[b]pyridine, which is known for its various applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ultrasonic Radiation Method: Using cyclopentanone, ethyl formate, and sodium as raw materials in ether, 2-formylcyclopentanone is synthesized.
Microwave Radiation Method: 2-hydroxycyclopentene pyridine is reacted with phosphorus pentachloride and phosphorus oxychloride under microwave radiation.
High-Pressure Hydrogenation: Using 2-chlorocyclopentene pyridine as a raw material, hydrogenation is carried out in a high-pressure reactor with palladium on carbon as a catalyst.
Industrial Production Methods
Industrial production often employs the high-pressure hydrogenation method due to its high yield and efficiency. The use of palladium on carbon as a catalyst and hydrogen gas under controlled pressure and temperature conditions ensures a consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
Nucleophilic Addition: Reactions involving nucleophilic addition to the pyridine ring, often using strong nucleophiles under mild conditions.
Cyclocondensation: Formation of cyclopenta[b]pyridine derivatives through cyclocondensation reactions involving malononitrile, hydrogen sulfide, and aldehydes.
Common Reagents and Conditions
Oxidation: Manganese triflate and tert-butyl hydroperoxide in water at 25°C.
Nucleophilic Addition: Various nucleophiles under mild conditions.
Cyclocondensation: Sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as reagents.
Major Products
Oxidation: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Cyclocondensation: 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.
Scientific Research Applications
6,7-Dihydro-5H-cyclopenta[b]pyridine-2-carboxylic acid has various applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of cefpirome, an antibiotic.
Organic Synthesis: Used in the synthesis of various heterocyclic compounds with potential biological activities.
Biological Studies: Investigated for its potential anti-ulcer and anti-cancer properties.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. For instance, its anti-cancer properties may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation. The exact mechanisms can vary depending on the specific biological context and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
2,3-Cyclopentenopyridine: Another derivative of cyclopenta[b]pyridine with similar structural features.
5H-5-Methyl-6,7-dihydrocyclopentapyrazine: A related compound with a pyrazine ring instead of a pyridine ring.
Uniqueness
6,7-Dihydro-5H-cyclopenta[b]pyridine-2-carboxylic acid is unique due to its specific carboxylic acid functional group, which imparts distinct chemical reactivity and biological activity compared to its analogues .
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)8-5-4-6-2-1-3-7(6)10-8/h4-5H,1-3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUPVWGCNFKFLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


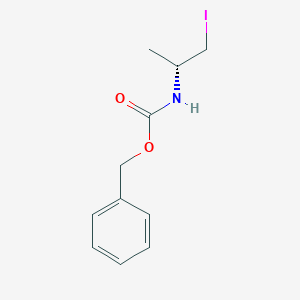
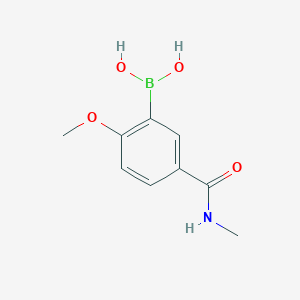
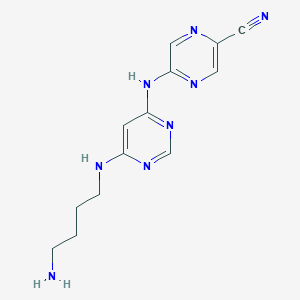
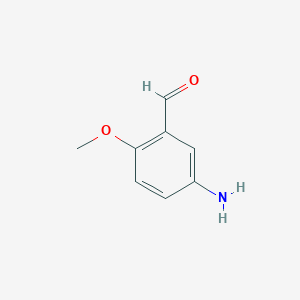
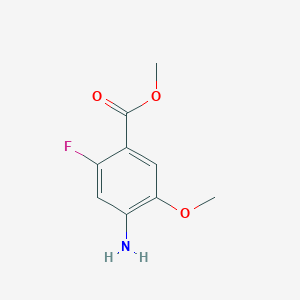
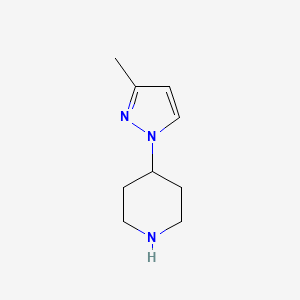
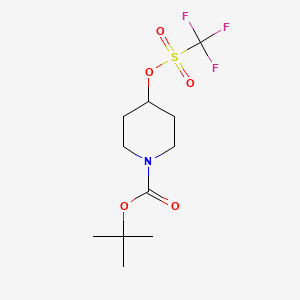
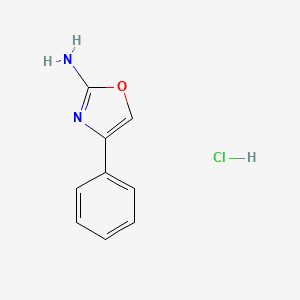
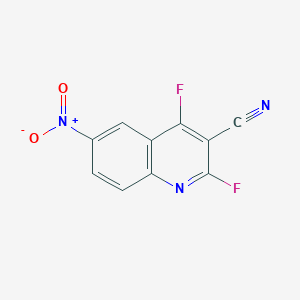
![Methyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B3214286.png)
